molecular formula C16H15FO3 B8399014 Methyl 2'-fluoro-4'-methoxy-2-methylbiphenyl-4-carboxylate

Methyl 2'-fluoro-4'-methoxy-2-methylbiphenyl-4-carboxylate

Cat. No. B8399014
M. Wt: 274.29 g/mol
InChI Key: OIVYPBWKCPEZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07910592B2

Procedure details

A mixture of 4-bromo-3-fluoro anisole (500 mg, 2.44 mmol), methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (INTERMEDIATE 37, 875 mg, 3.17 mmol), tetrakis(triphenylphosphine) palladium (282 mg, 5% mol) and Na2CO3 (569 mg, 5.37 mmol) in 20 mL of water/EtOH/toluene (1:2:4) was heated at reflux for 4 h. TLC (CH2Cl2/hexane (1:1)) showed that the reaction was complete. The solvents were removed. Water (10 mL) was added. The organic was extracted with CH2Cl2 (3×10 mL). The combined CH2Cl2 layers were washed with brine and then dried (Na2SO4). The title compound was obtained after flash chromatography using CH2Cl2/hexanes (6:4) as the eluent. 1H NMR (500 MHz, CDCl3): δ 7.98 (s, 1H), 7.92 (dd, J=8.0, 1.5 Hz, 1H), 7.29 (d, J=8.0 Hz, 1H), 7.16 (t, J=8.5 Hz, 1H), 6.80 (dd, J=8.5, 2.5 Hz, 1H), 6.77 (dd, J=11.5, 2.5 Hz, 1H), 3.95 (s, 3H), 3.88 (s, 3H), 2.28 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
875 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
569 mg
Type
reactant
Reaction Step One
Name
water EtOH toluene
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
282 mg
Type
catalyst
Reaction Step One
Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[F:10].[CH3:11][C:12]1[CH:13]=[C:14]([CH:19]=[CH:20][C:21]=1B1OC(C)(C)C(C)(C)O1)[C:15]([O:17][CH3:18])=[O:16].C([O-])([O-])=O.[Na+].[Na+].C(Cl)Cl.CCCCCC>O.CCO.C1(C)C=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:10][C:3]1[CH:4]=[C:5]([O:8][CH3:9])[CH:6]=[CH:7][C:2]=1[C:21]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][C:12]=1[CH3:11] |f:2.3.4,5.6,7.8.9,10.11.12.13.14|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)F
Name
Quantity
875 mg
Type
reactant
Smiles
CC=1C=C(C(=O)OC)C=CC1B1OC(C(O1)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=O)OC)C=CC1B1OC(C(O1)(C)C)(C)C
Name
Quantity
569 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
water EtOH toluene
Quantity
20 mL
Type
solvent
Smiles
O.CCO.C1(=CC=CC=C1)C
Name
Quantity
282 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed
ADDITION
Type
ADDITION
Details
Water (10 mL) was added
EXTRACTION
Type
EXTRACTION
Details
The organic was extracted with CH2Cl2 (3×10 mL)
WASH
Type
WASH
Details
The combined CH2Cl2 layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)C1=C(C=C(C=C1)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.